N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Salt Synthesis and Structural Analysis
Research on molecular salts derived from related compounds, such as 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline, highlights the potential of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide in structural chemistry. These studies often aim to understand the crystal structure and bonding interactions within such compounds, which could inform the development of new materials or pharmaceutical agents (Okmanov et al., 2019).
Anticancer Activity
Compounds structurally related to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide have been investigated for their potential as anticancer agents. For example, studies on derivatives such as 11H-Isoquino[4,3-c]cinnolin-12-ones have shown promising topoisomerase I-targeting activity and cytotoxicity against cancer cells, suggesting a potential area of application for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide in cancer research (Ruchelman et al., 2004).
Cellular Proliferation Assessment
The compound 18F-ISO-1, closely related to the chemical structure , has been used in PET imaging to evaluate cellular proliferation in tumors. This demonstrates the relevance of such compounds in developing diagnostic tools for cancer and possibly other diseases characterized by abnormal cell growth (Dehdashti et al., 2013).
Synthesis and Cytotoxicity of Novel Derivatives
The exploration of novel annulated dihydroisoquinoline heterocycles, including their synthesis, cytotoxicity, and potential as anticancer agents, points to the broad applicability of compounds like N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide in medicinal chemistry. These efforts contribute to our understanding of the structure-activity relationships crucial for drug development (Saleh et al., 2020).
Multidrug Resistance Reversal
Another significant area of research involves investigating compounds that can reverse multidrug resistance (MDR) in cancer therapy. GF120918, a compound with similarities to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide, has been shown to enhance the efficacy of chemotherapy drugs by overcoming MDR, highlighting the potential for similar compounds in overcoming drug resistance in cancer treatment (Hyafil et al., 1993).
Propiedades
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10(2)16(20)18-8-7-11-9-12-13(22-3)5-6-14(23-4)15(12)19-17(11)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLYLNZHAAYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.